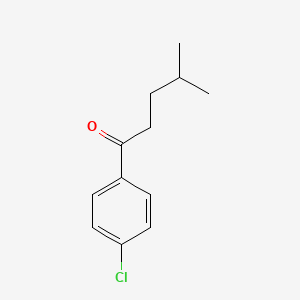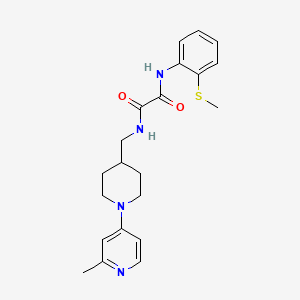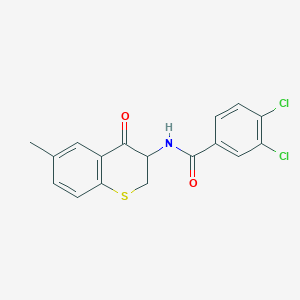![molecular formula C20H18BrNO7 B2705814 2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 433701-64-5](/img/structure/B2705814.png)
2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with multiple functional groups, including an ester, an ether, and a bromine atom. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. It would have a benzofuran core, with various substituents attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, it could potentially undergo a variety of reactions due to its functional groups. For example, the bromine atom could be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
- Crich and Rumthao (2004) described the synthesis of carbazomycin B using 2-methoxyethyl benzofuran derivatives, showcasing a complex process involving iodination, acetylation, and radical arylation (Crich & Rumthao, 2004).
- Kawase, Okada, and Miwa (1970) studied the Friedel-Crafts Reaction of benzofuranyl ketones, providing insights into the acetylation and alkylation processes of methoxycarbonyl derivatives of benzofuran (Kawase, Okada, & Miwa, 1970).
Chemical Transformations and Applications :
- Pié and Marnett (1988) demonstrated the synthesis of benzo[b]thiophenes substituted with various groups, including methoxy, bromo, and nitro, via cyclization, emphasizing the method's efficiency (Pié & Marnett, 1988).
- Xia et al. (2011) isolated new compounds from the mangrove endophytic fungus Nigrospora sp., including derivatives with methoxy and nitro substituents, highlighting their potential for antimicrobial and antitumor activities (Xia et al., 2011).
Novel Synthesis Techniques :
- Schlosser et al. (2015) reported a novel synthesis method for benzofuran-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids, highlighting the versatility of this approach for various substitutions (Schlosser et al., 2015).
Antimicrobial and Antioxidant Properties :
- Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial and antioxidant properties, showing promising biological activities (Rashmi et al., 2014).
Synthesis of Analogs and Derivatives :
- Carpenter, Peesapati, and Proctor (1979) synthesized analogues of benzocyclohepten-5-one, demonstrating the versatility of 2-methoxyethyl benzofuran derivatives in creating structurally diverse compounds (Carpenter, Peesapati, & Proctor, 1979).
Biological Evaluation :
- Mubarak et al. (2007) synthesized and tested new benzofuran derivatives for anti-HIV activities, showing the potential of these compounds in pharmaceutical applications (Mubarak et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO7/c1-12-19(20(23)27-8-7-26-2)15-9-18(16(21)10-17(15)29-12)28-11-13-3-5-14(6-4-13)22(24)25/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTXKHZIKCBLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,6-dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2705731.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)






![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)
